molecular formula C12H11BrN2 B188518 N-benzyl-5-bromopyridin-2-amine CAS No. 280116-83-8

N-benzyl-5-bromopyridin-2-amine

Cat. No.: B188518
CAS No.: 280116-83-8
M. Wt: 263.13 g/mol
InChI Key: VBEIBTVCMGLBRT-UHFFFAOYSA-N
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Description

N-benzyl-5-bromopyridin-2-amine: is an organic compound that belongs to the class of brominated aromatic amines It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 5-bromopyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromopyridin-2-amine typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Amination: : The 5-bromopyridine is then subjected to amination to introduce the amino group at the 2-position, resulting in 5-bromopyridin-2-amine. This can be achieved using ammonia (NH3) or an amine source under suitable conditions.

  • Benzylation: : Finally, the 5-bromopyridin-2-amine undergoes benzylation, where a benzyl group is introduced to the nitrogen atom. This step is typically carried out using benzyl chloride (C6H5CH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromopyridin-2-amine undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

  • Oxidation and Reduction: : The compound can undergo oxidation to form N-benzyl-5-bromopyridin-2-imine or reduction to form this compound derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

  • Coupling Reactions: : this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids .

Major Products

The major products formed from these reactions include various substituted pyridines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-5-bromopyridin-2-amine has several scientific research applications:

  • Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: : The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

  • Material Science: : It is utilized in the synthesis of novel materials with specific electronic and optical properties.

  • Biological Studies: : The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Lacks the benzyl group, making it less hydrophobic and potentially less bioavailable.

    N-benzyl-2-aminopyridine: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.

    N-benzyl-5-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

Uniqueness

N-benzyl-5-bromopyridin-2-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and binding affinity, while the bromine atom allows for specific interactions through halogen bonding.

Biological Activity

N-benzyl-5-bromopyridin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-tubercular and anti-cancer applications. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₀BrN₃, with a molecular weight of approximately 308.13 g/mol. The presence of these functional groups contributes to its biological activity against various pathogens and cancer cell lines.

Anti-Tubercular Activity

One of the primary applications of this compound is in the development of anti-tubercular agents targeting Mycobacterium tuberculosis H37Ra. In studies, derivatives synthesized from this compound exhibited significant inhibitory effects:

  • IC₅₀ Values : Compounds derived from this compound showed IC₅₀ values ranging from 1.35 to 2.18 μM , indicating potent activity against the bacterium .

The synthesis process typically involves creating a series of novel substituted derivatives, which are then tested for their anti-tubercular efficacy. This compound's unique structure allows for modifications that enhance its biological activity.

Anti-Cancer Activity

This compound also exhibits notable anti-cancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation effectively:

  • Cell Lines Tested : Compounds related to this compound have been evaluated against various cancer cell lines, including MDA-MB-231 and HCT116.
CompoundCell LineIC₅₀ Value (nM)
7dMDA-MB-23119.53 ± 1.05
7dHCT11613.92 ± 1.21

These values suggest that modifications in the structure can lead to enhanced potency against specific cancer types .

The mechanism of action for this compound involves interaction with various enzymes and receptors:

  • Inhibition of Phospholipid Metabolism : It has been shown that related compounds interfere with phospholipid metabolism by inhibiting phosphoinositide phospholipase C (PI-PLC), which is crucial for cell growth regulation .
  • Receptor Binding : The compound exhibits high affinity for serotonin receptors (5-HT₂A and 5-HT₂C), which are involved in numerous physiological processes, including mood regulation and cell proliferation .

Synthesis and Evaluation of Derivatives

A significant study focused on synthesizing a series of derivatives from this compound to evaluate their biological activities:

  • Library Creation : A library of 48 compounds was prepared, exploring variations in both the phenethylamine and benzyl parts.
  • Binding Affinity : Several derivatives exhibited subnanomolar binding affinities at the 5-HT₂A receptor, indicating potential as therapeutic agents .
  • Functional Activity Assessment : The functional activity varied widely among the compounds, with some showing high intrinsic activity, suggesting that structural modifications can lead to significant changes in biological outcomes.

Properties

IUPAC Name

N-benzyl-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEIBTVCMGLBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359614
Record name N-benzyl-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280116-83-8
Record name N-benzyl-5-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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